Thermal Stability Threshold: CPTM Decomposes Quantitatively to Thiourea Above 120 °C, Earlier Than CPTD
Differential scanning calorimetry (DSC) and isothermal heating studies demonstrate that N,N′-dipentamethylenethiuram monosulfide (CPTM) forms N,N′-dipentamethylenethiourea (CPTU) as a major decomposition product at 140 °C, with the accelerator being stable only below 120 °C . In contrast, N,N′-dipentamethylenethiuram disulfide (CPTD) exhibits accelerated CPTU formation above 150 °C, indicating that CPTD possesses a higher thermal stability threshold than the monosulfide . This lower decomposition temperature of CPTM means that it releases active sulfur and generates thiourea byproducts at an earlier stage of the vulcanization thermal ramp, which directly affects scorch safety and cure kinetics in rubber processing.
| Evidence Dimension | Onset temperature for major thiourea decomposition product (CPTU) formation |
|---|---|
| Target Compound Data | CPTM: CPTU formation detected at 140 °C; stable only below 120 °C |
| Comparator Or Baseline | CPTD: accelerated CPTU formation above 150 °C; stable at higher temperatures |
| Quantified Difference | CPTM decomposes to CPTU at a temperature approximately 10–30 °C lower than CPTD (140 °C vs. >150 °C onset of accelerated CPTU formation) |
| Conditions | DSC analysis under inert atmosphere; isothermal studies at 140 °C over 25-minute period; ZnO absent (ZnO suppresses CPTU formation even at 195 °C) |
Why This Matters
Procurement decisions for vulcanization accelerators must account for this thermal stability gap because selecting CPTM over CPTD lowers the safe processing temperature window, impacting scorch time and requiring reformulation of the curing package.
- [1] Journal of Applied Polymer Science, 2000, 77, 2718–2727. N,N′-Pentamethylenethiuram disulfide- and N,N′-pentamethylenethiuram hexasulfide-accelerated sulfur vulcanization. I. Interaction of curatives in the absence of rubber. DOI: 10.1002/1097-4628(20000919)77:12<2718::AID-APP200>3.0.CO;2-E. View Source
